molecular formula C10H20O2 B6644633 8-(Oxiran-2-yl)octan-1-ol

8-(Oxiran-2-yl)octan-1-ol

Cat. No.: B6644633
M. Wt: 172.26 g/mol
InChI Key: ATKIKCFIUFQCNU-UHFFFAOYSA-N
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Description

8-(Oxiran-2-yl)octan-1-ol is a synthetic organic compound featuring an 8-carbon aliphatic chain with a primary alcohol group at position 1 and an epoxide (oxirane) ring at position 6. The compound’s dual functional groups (alcohol and epoxide) may enable unique crosslinking or derivatization pathways, though further experimental validation is required.

Properties

IUPAC Name

8-(oxiran-2-yl)octan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c11-8-6-4-2-1-3-5-7-10-9-12-10/h10-11H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKIKCFIUFQCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-(Oxiran-2-yl)octan-1-ol can be synthesized through the reaction of octanol with epichlorohydrin in the presence of a base. The reaction typically involves the formation of an intermediate, which undergoes cyclization to form the oxirane ring.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 8-(Oxiran-2-yl)octan-1-ol undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: Reduction reactions can open the oxirane ring to form alcohols.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products:

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted alcohols.

Scientific Research Applications

8-(Oxiran-2-yl)octan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Employed in the study of enzyme-catalyzed reactions involving oxirane rings.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 8-(Oxiran-2-yl)octan-1-ol involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its use in various chemical and biological applications.

Comparison with Similar Compounds

Key Observations :

  • Epoxide Reactivity : Unlike Octan-2-ol and 1-Octen-3-ol, which lack epoxides, this compound shares reactivity with (1R)-1-[(2S)-Oxiran-2-yl]prop-2-en-1-ol and benzyl derivatives, enabling ring-opening reactions for crosslinking or functionalization .

Biological Activity

8-(Oxiran-2-yl)octan-1-ol, also known as epoxy octanol, is a compound characterized by its epoxide functional group and an octanol backbone. This compound has garnered attention in various fields, including medicinal chemistry and industrial applications, due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H18O2\text{C}_{10}\text{H}_{18}\text{O}_2

This structure features an epoxide ring that is known for its reactivity, particularly in biological systems where it can interact with nucleophiles such as proteins and nucleic acids.

Mechanisms of Biological Activity

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The epoxide group can inhibit enzymes by forming covalent bonds with active site residues. This inhibition can disrupt metabolic pathways.
  • Receptor Interaction : The compound may bind to specific receptors, potentially modulating signaling pathways involved in various physiological processes.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, possibly due to its ability to disrupt cell membrane integrity.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits cytochrome P450 enzymes
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

  • Enzyme Inhibition : A study investigated the interaction of this compound with cytochrome P450 enzymes. Results indicated a significant decrease in enzyme activity, suggesting potential applications in drug metabolism modulation.
  • Antimicrobial Activity : In vitro tests demonstrated that this compound exhibited bactericidal effects against E. coli and S. aureus at concentrations as low as 100 µg/mL. The mechanism was hypothesized to involve disruption of the bacterial cell membrane .
  • Cytotoxic Effects : Research on cancer cell lines showed that treatment with this compound led to increased levels of reactive oxygen species (ROS) and subsequent apoptosis. The compound was effective at concentrations ranging from 50 to 200 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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